Structural Differentiation via Sulfonyl Group: Methanesulfonyl vs. Phenylsulfonyl in NAPE-PLD Activators
The target compound features an N-methanesulfonyl substituent, contrasting with the phenylsulfonyl group present in the well-characterized NAPE-PLD activators VU534 (CAS 923509-20-0) and VU533 (CAS 923417-09-8) . While VU534 and VU533 activate NAPE-PLD with EC50 values of 0.30 µM and 0.30 µM respectively, no direct EC50 data for the methanesulfonyl analog has been publicly reported, representing a critical data gap . However, structure-activity relationship (SAR) studies on related benzothiazole phenylsulfonyl-piperidine carboxamides indicate that sulfonyl modifications significantly modulate enzymatic activation potency and selectivity [1].
| Evidence Dimension | NAPE-PLD activation potency (EC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | VU534: EC50 = 0.30 µM (mouse); VU533: EC50 = 0.30 µM (human/mouse) |
| Quantified Difference | Unknown; data gap exists |
| Conditions | Cell-free recombinant enzyme assay; human and mouse NAPE-PLD |
Why This Matters
Without direct target engagement data, researchers must validate NAPE-PLD activity independently; procurement based solely on class similarity risks obtaining an inactive or uncharacterized compound.
- [1] Zarrow JE, et al. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. bioRxiv. 2023. PMC9900783. View Source
